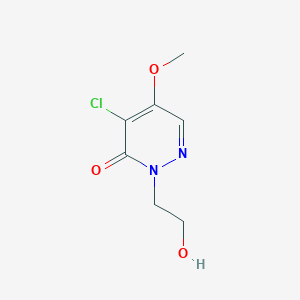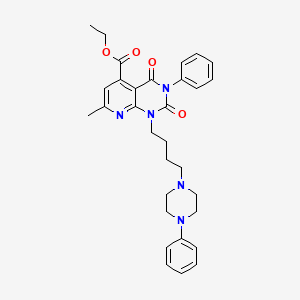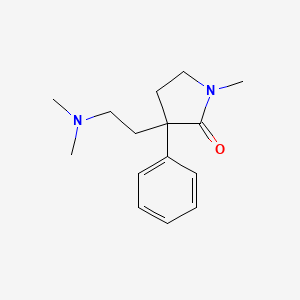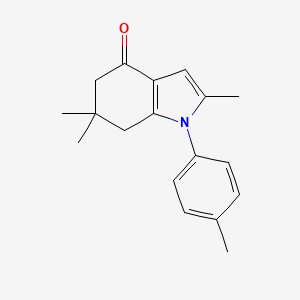
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one typically involves the reaction of 4-chloro-5-methoxypyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(2-oxoethyl)-5-methoxypyridazin-3(2H)-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(2-hydroxyethyl)-5-methylpyridazin-3(2H)-one
- 4-Chloro-2-(2-hydroxyethyl)-5-ethoxypyridazin-3(2H)-one
- 4-Chloro-2-(2-hydroxyethyl)-5-propoxypyridazin-3(2H)-one
Uniqueness
4-Chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 5-position can affect the compound’s electronic properties and its interactions with biological targets.
Propiedades
Número CAS |
898261-83-1 |
|---|---|
Fórmula molecular |
C7H9ClN2O3 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
4-chloro-2-(2-hydroxyethyl)-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O3/c1-13-5-4-9-10(2-3-11)7(12)6(5)8/h4,11H,2-3H2,1H3 |
Clave InChI |
JLEMEVCMRTTXOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)N(N=C1)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)

![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)



![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)




